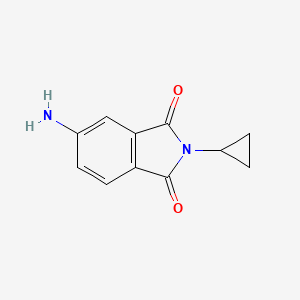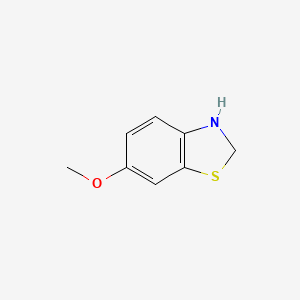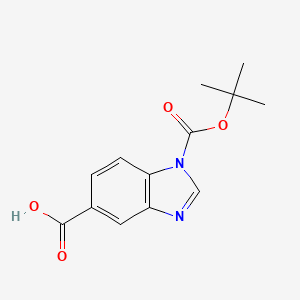
5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione
Übersicht
Beschreibung
5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione, also known as 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione (ACID) is a heterocyclic compound that has been studied for its potential applications in various fields of scientific research. ACID is an important molecule due to its unique structure, which consists of an amino group, a cyclopropyl group, and an isoindole moiety. It has been studied for its potential applications in medicinal chemistry, organic synthesis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry Applications
Hydantoin derivatives, which share a structural resemblance to "5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione," are highlighted for their significance in drug discovery due to their pharmacological diversity. These compounds are known for their biological activities in therapeutic and agrochemical applications, including the synthesis of non-natural amino acids with potential medical applications. The Bucherer-Bergs reaction is discussed for its efficiency in synthesizing hydantoin and its derivatives, indicating the compound's relevance in medicinal chemistry for developing new therapeutics (Shaikh et al., 2023).
Synthetic Chemistry
The review on "Microwave‐Assisted 1,3‐Dipolar Cycloaddition" underscores the importance of efficient synthetic routes for constructing five-membered heterocycles, a category to which "5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione" belongs. This methodology suggests the relevance of such compounds in the synthesis of complex molecules, showcasing the evolving techniques in organic synthesis that could apply to derivatives of the compound (Piñeiro & Melo, 2009).
Biological Activities
The exploration of the biological activities of closely related compounds, such as the N-sulfonyl aminated azines, suggests that derivatives of "5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione" could exhibit a range of biological activities, including anti-inflammatory, anticancer, and other pharmacological effects. This indicates the potential for these compounds to be explored for various therapeutic applications (Elgemeie, Azzam, & Elsayed, 2019).
Eigenschaften
IUPAC Name |
5-amino-2-cyclopropylisoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c12-6-1-4-8-9(5-6)11(15)13(10(8)14)7-2-3-7/h1,4-5,7H,2-3,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBRRTRQZCFUKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2C(=O)C3=C(C2=O)C=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70626291 | |
| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |
CAS RN |
307990-29-0 | |
| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=307990-29-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70626291 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Amino-2-cyclopropyl-1H-isoindole-1,3(2H)-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














